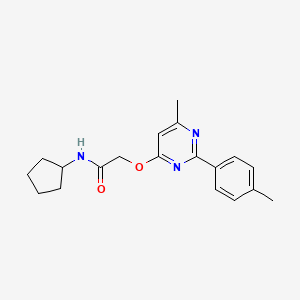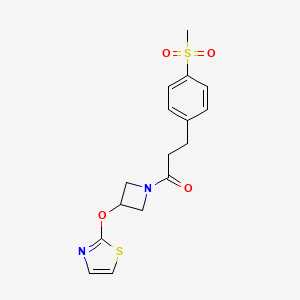
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Evaluation
A series of compounds, including azetidinones, have been synthesized and evaluated for their antibacterial and antifungal activities. The research demonstrates that these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Studies such as those by Prajapati and Thakur (2014), Darwish et al. (2014), and Shah et al. (2014) highlight the synthesis and antimicrobial evaluation of novel azetidinones and their derivatives, showcasing their efficacy against various bacterial and fungal strains.
- In the study by Prajapati and Thakur (2014), azetidinones underwent facile condensation with different aromatic aldehydes to yield compounds with good antimicrobial yields. This indicates their potential in combating bacterial and fungal infections.
- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, further emphasizing the versatile applications of these compounds in microbial inhibition.
- Shah et al. (2014) synthesized a new series of azetidinones by reacting with Benzene sulfonyl chloride, which were tested for their antibacterial and antifungal activities, showing promising results.
Antitubercular and COX-2 Inhibitor Activities
Some studies have also explored the antitubercular and COX-2 inhibitor activities of these compounds. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives that exhibited moderate to significant antibacterial and antifungal activities, with some compounds showing excellent antitubercular molecules when compared with first-line drugs like isoniazid.
- ArockiaBabu et al. (2009) synthesized derivatives that were tested against COX-1 and COX-2 enzymes, finding compounds that selectively exhibited significant inhibition against the COX-2 enzyme, suggesting their potential as selective COX-2 inhibitors for therapeutic applications.
Anticonvulsant and Antiviral Activities
Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents. Additionally, Desideri et al. (2019) designed and synthesized derivatives that were evaluated for their antiviral activity against a panel of RNA and DNA viruses, showing that some derivatives interfered with viral replication in the micromolar range, indicating their potential as antiviral agents.
These studies collectively demonstrate the broad spectrum of scientific research applications of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one and its derivatives, ranging from antimicrobial and antifungal activities to potential uses in antitubercular, COX-2 inhibitory, anticonvulsant, and antiviral therapies.
References:
- Prajapati, S. D., & Thakur, M. (2014)
- Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, O. N. (2014)
- Shah, S. H., Patel, P., Prajapati, M., Vaghari, B., & Parmar, J. B. (2014)
- Kumar, G. V. S., Prasad, Y. R., & Chandrashekar, S. (2013)
- ArockiaBabu, M., Shukla, R., & Kaskhedikar, S. G. (2009)
- Farag, A. A., Abd-Alrahman, S. N., Ahmed, G. F., Ammar, R., Ammar, Y., & Abbas, S. (2012)
- Desideri, N., Fioravanti, R., Proietti Monaco, L., Atzori, E., Carta, A., Delogu, I., Collu, G., & Loddo, R. (2019)
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRCIORHUGLCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
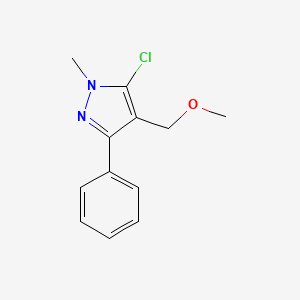
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)

![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
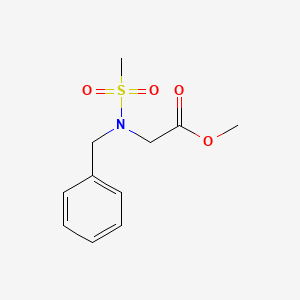
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)
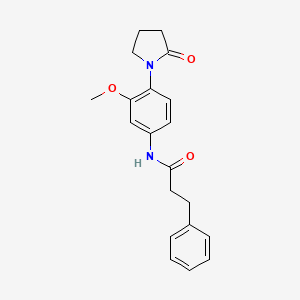
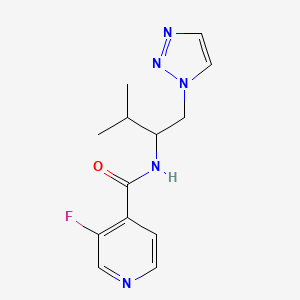

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
